2-Amino-5-iodobenzamide
Overview
Description
2-Amino-5-iodobenzamide is a synthetic organic compound with the molecular formula C7H7IN2O. It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and an iodine atom at the fifth position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-iodobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoyl chloride with sodium nitrite in the presence of a base . Another method includes the synthesis from 6-iodoisatoic anhydride . The reaction conditions typically involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as aqueous ammonium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as palladium-catalyzed cross-coupling.
Oxidation and Reduction: The amino group can undergo oxidation or reduction under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Quinazolinones: Formed through reactions with chorismate.
Indole Derivatives: Formed through palladium-catalyzed heteroannulation.
Scientific Research Applications
2-Amino-5-iodobenzamide has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing various nitrogen-containing heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential anticancer properties.
Biological Studies: Used in studies involving enzyme inhibition, particularly against phosphotungstic acid.
Mechanism of Action
The mechanism of action of 2-amino-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it has inhibitory properties against the enzyme phosphotungstic acid, which catalyzes the oxidation of amino groups in proteins . This inhibition can affect various biological pathways, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-iodobenzamide: Another halogenated benzamide with similar reactivity and applications.
2-Amino-5-bromo-3-iodoacetophenone: Shares structural similarities and is used in similar synthetic applications.
Uniqueness
2-Amino-5-iodobenzamide is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and cyclization reactions makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-amino-5-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQMRDGVYDVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186331 | |
Record name | Benzamide, 2-amino-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32658-67-6 | |
Record name | 2-Amino-5-iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32658-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-amino-5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032658676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-amino-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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